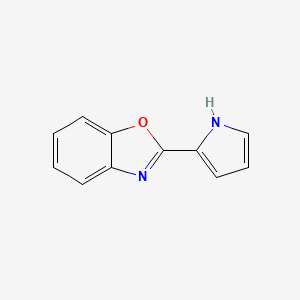
2-(1H-pyrrol-2-yl)-1,3-benzooxazole
货号 B8694509
分子量: 184.19 g/mol
InChI 键: GBXUJGLSQCSNRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05248782
Procedure details


2-(Pyrrol-2-yl)benzoxazole was prepared as follows: A mixture of 5.55 g (0.05 mol) of pyrrole-2-carboxylic acid and 5.46 g (0.05 mol) of o-aminophenol and 3.09 g (0.05 mol) boric acid in 50 mL of xylene was heated under reflux for 3 days while removing water which was generated from reaction using a Dean-Stark trap. The cooled reaction mixture was diluted with 100 mL of ethyl acetate, washed with 150 mL of 5% sodium hydroxide solution and then with 150 mL of water. The separated organic layer was dried over anhydrous sodium sulfate. The resulting crude product was purified by column chromatography on silica gel with 20% hexane in chloroform as eluant. The desired product, 2-(pyrrol-2-yl)benzoxazole (4.75 g, 52%), was obtained as a white solid. m.p. 149°-150° C.; 1H NMR (CDCl3) δ6.38-6.40 (m, 1H, ArH), 7.05-7.06 (m, 1H, ArH), 7.11-7.13 (m, 1H, ArH), 7.29-7.36 (m, 2H, 2xArH), 7.53-7.56 (m, 1H, ArH), 7.65-7.69 (m, 1H, ArH), 10.9 (bs, 1H, NH).






Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=O.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1O.B(O)(O)O>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:8][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.55 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
5.46 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
3.09 g
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2-(Pyrrol-2-yl)benzoxazole was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while removing water which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was generated from reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 150 mL of 5% sodium hydroxide solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The separated organic layer was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was purified by column chromatography on silica gel with 20% hexane in chloroform as eluant
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC=C1)C=1OC2=C(N1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.75 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
